1-(1-Phenylcyclopropyl)ethanone
Overview
Description
“1-(1-Phenylcyclopropyl)ethanone” is a chemical compound with the molecular formula C11H12O . It’s primarily used for research and development purposes .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(1-Phenylcyclopropyl)ethanone”, a related compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Phenylcyclopropyl)ethanone” can be found in databases like PubChem . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .Scientific Research Applications
Synthesis and Reactions of Cyclopropanes
Specific Scientific Field
This falls under the field of Organic Chemistry , specifically the study of cyclopropane derivatives.
Summary of the Application
Cyclopropanes, including 1-phenylcyclopropanol, have been synthesized using the well-published Kulinkovich reaction . Variations of the cyclopropane core structure were synthesized, creating species ideal for palladium cross-coupling reactions .
Methods of Application or Experimental Procedures
The synthesis involved the use of the Kulinkovich reaction, which is a method for the preparation of cyclopropanols from esters and Grignard reagents . Variations of the cyclopropane core structure, such as 1-phenylcyclopropyl methanesulfonate and 1-phenylcyclopropyl 4-methylbenzenesulfonate, were synthesized . These were formed in 50 and 60% yield respectively .
Results or Outcomes
Despite various attempts, the palladium cross-coupling reactions were unsuccessful . However, the work facilitated the discovery of a novel methodology for the synthesis of tetra-substituted alkenes . This reaction formed a wide array of different tetra-substituted alkenes with yields ranging from 20-99%, depending on the nature of the starting material .
However, it’s worth noting that cyclopropane derivatives, which include compounds similar to “1-(1-Phenylcyclopropyl)ethanone”, have a wide range of applications in organic chemistry. They are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique reactivity .
Safety And Hazards
properties
IUPAC Name |
1-(1-phenylcyclopropyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMKJKWIOTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482721 | |
Record name | 1-(1-phenylcyclopropyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)ethanone | |
CAS RN |
1007-71-2 | |
Record name | 1-(1-phenylcyclopropyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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